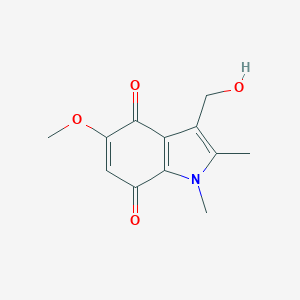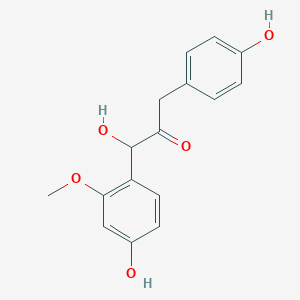
b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate” is a type of glycoside . It is a natural product found in Ascochyta medicaginicola, Pedicularis muscicola, and other organisms . It is also known as Ethyl 2,3,4,6-Tetraacetate-1-thio-β-D-glucopyranoside .
Synthesis Analysis
The synthesis of this compound involves the process of O-glucosidation . Ethyl 1-thio-2,3,4,6-tetrakis-O-triisopropylsilyl-beta-d-glucopyranoside, ethyl 6-O-benzyl-1-thio-2,3,4-tris-O-triisopropylsilyl-beta-d-glucopyranoside, and ethyl 6-O-pivaloyl-1-thio-2,3,4-tris-O-triisopropylsilyl-beta-d-glucopyranoside induced highly beta-selective O-glucosidations . The 6-O-pivaloylated substrate provided the best selectivity up to alpha/beta = 3:97 with cyclohexylmethanol, and the substrate was used for glucosidations with secondary and tertiary alcohols in a highly beta-selective manner .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves several functional groups . The structure includes a pyranose ring, which is a six-membered ring consisting of five carbon atoms and one oxygen atom . The pyranose ring is substituted with various functional groups, including ethyl, thio, and tetrabenzoate groups .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps . One of the key reactions is the O-glucosidation process, which involves the reaction of the glucopyranoside with an alcohol to form a glucoside . This reaction is highly selective and results in the formation of the beta-isomer of the glucoside .Aplicaciones Científicas De Investigación
Synthesis of Complex Carbohydrates : This compound is utilized in the synthesis of complex carbohydrates such as isomaltose, isomaltotetraose, and isomaltooctaose. These processes involve bromination, condensation, and various unblocking processes like bromolysis, hydrolysis, methanolysis, and hydrogenolysis (Koto, Uchida, & Zen, 1972).
Selective O-Glucosidation : It plays a role in highly β-selective O-glucosidation. The selectivity in this process is attributed to the twist-boat conformation of the pyranose ring, which is a novel approach based on conformational control (Okada et al., 2007).
Catalysis in Chemical Synthesis : This compound is used in catalytic processes for synthesizing other chemical compounds. An example includes its role in the synthesis of five substituted tetrahydropyridines, which involves several bond formations and cleavages, illustrating its potential in complex chemical syntheses (Zhou et al., 2015).
Synthesis of Antioxidant Compounds : It is also used in the synthesis of antioxidant compounds like 4-[((3,4-dihydroxybenzoyl)-oxy)methyl]-phenyl-β-D-glucopyranoside, an antioxidant from Origanum vulgare. This involves multiple chemical steps and yields compounds with significant biological activity (Li & Ma, 2016).
Glycoside Synthesis : The compound is utilized in the synthesis of various glycosides, including methyl heptaglucoside analogues. This involves a series of regiospecific glycosylations and protective group manipulations, highlighting its versatility in carbohydrate chemistry (Verduyn et al., 1993).
Direcciones Futuras
The future directions for research on “b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate” could include further studies on its synthesis, properties, and potential applications. In particular, more research is needed to fully understand the mechanism of action of the compound and to explore its potential uses in various fields .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-ethylsulfanyloxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32O9S/c1-2-46-36-31(45-35(40)27-21-13-6-14-22-27)30(44-34(39)26-19-11-5-12-20-26)29(43-33(38)25-17-9-4-10-18-25)28(42-36)23-41-32(37)24-15-7-3-8-16-24/h3-22,28-31,36H,2,23H2,1H3/t28-,29-,30+,31-,36+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZXYVHYHQOAEG-LDDHDNMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)




![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)


![(2S)-2-Amino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B173851.png)

